3'-Amino-4'-fluoroacetophenone
Overview
Description
3’-Amino-4’-fluoroacetophenone is an organic compound with the chemical formula C8H8FNO. It is a colorless solid with a melting point of approximately 100-102°C and a boiling point of about 275°C . This compound is soluble in organic solvents such as ether, dichloromethane, and alcohols but is insoluble in water . It is commonly used as an intermediate in the synthesis of drugs, pesticides, and dyes .
Mechanism of Action
- Kornblum Oxidation Approach : In this method, 3’-Amino-4’-fluoroacetophenone undergoes Kornblum oxidation. The reaction involves iodine and dimethylsulfoxide (DMSO) and proceeds through the formation of arylglyoxal as a key intermediate .
- C–H Functionalization : Another approach involves C–H functionalization, where the reaction requires either a metal or metal-free catalyst. It generates radical intermediates in most cases .
- 3’-Amino-4’-fluoroacetophenone participates in various reactions, including α-alkylation, arylation, halogenation, and amination. These reactions contribute to the synthesis of natural products and pharmaceuticals .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3’-Amino-4’-fluoroacetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of biologically active organic molecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 3’-Amino-4’-fluoroacetophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it has been shown to impact the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 3’-Amino-4’-fluoroacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-4’-fluoroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. These changes can affect its efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3’-Amino-4’-fluoroacetophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3’-Amino-4’-fluoroacetophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, 3’-Amino-4’-fluoroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 3’-Amino-4’-fluoroacetophenone is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .
Preparation Methods
The preparation of 3’-Amino-4’-fluoroacetophenone can be achieved through various synthetic routes. One common method involves the reaction of phenylacetyl fluoride (C8H7COF) with carbamone (CH3C(O)NH2) in the presence of a base . This reaction yields 3’-Amino-4’-fluoroacetophenone as the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’-Amino-4’-fluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium
Properties
IUPAC Name |
1-(3-amino-4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKSDHOQKVTGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442339 | |
Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-82-6 | |
Record name | 3'-AMINO-4'-FLUOROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Amino-4'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.